molecular formula C₁₈H₁₉D₅O₃ B1140699 (8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol CAS No. 221093-38-5

(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol

Cat. No.: B1140699
CAS No.: 221093-38-5
M. Wt: 293.41
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Description

(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol, also known as this compound, is a useful research compound. Its molecular formula is C₁₈H₁₉D₅O₃ and its molecular weight is 293.41. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 4-Hydroxy-17beta-estradiol-16,16,17-d5, also known as DTXSID70857765 or (8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol, is the Estrogen Receptor . This receptor plays a crucial role in mediating the effects of estrogen, a key hormone in the regulation of various physiological processes.

Mode of Action

4-Hydroxy-17beta-estradiol-16,16,17-d5 interacts with its target, the Estrogen Receptor, as an agonist . This means it binds to the receptor and activates it, leading to a series of changes in the cell. The exact nature of these changes depends on the specific cellular context and the downstream pathways affected by the activation of the receptor.

Pharmacokinetics

It’s known that the incorporation of deuterium into drug molecules, as in this compound, can potentially affect their pharmacokinetic and metabolic profiles .

Biological Activity

(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol is a synthetic derivative of estradiol with deuterium isotopes incorporated into its structure. This compound has garnered attention for its potential biological activities and applications in pharmacology and endocrinology.

  • Molecular Formula : C₁₈H₁₉D₅O₃
  • Molecular Weight : 293.41 g/mol
  • IUPAC Name : this compound

This compound primarily acts as an agonist for the Estrogen Receptor (ER) . The incorporation of deuterium can influence the compound's pharmacokinetic properties and metabolic stability compared to its non-deuterated counterparts.

Biological Activities

  • Estrogenic Activity :
    • The compound exhibits estrogenic activity through its binding affinity to estrogen receptors (ERα and ERβ). Studies indicate that it can modulate gene expression related to reproductive health and development in various tissues .
  • Pharmacokinetics :
    • The deuterated form may demonstrate altered absorption and metabolism profiles. Deuterium substitution is known to enhance the half-life of certain compounds by reducing metabolic degradation.
  • Potential Therapeutic Applications :
    • Research suggests potential applications in hormone replacement therapy (HRT) for postmenopausal women due to its estrogen-like effects without the increased risk of certain cancers associated with traditional estrogens .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Study on Estrogen Receptor Binding :
    A study conducted by Porch et al. (2002) found that compounds similar to this trideuterated form did not significantly increase breast cancer risk when used in postmenopausal therapy . This indicates a potentially safer profile for long-term use.
  • Comparative Pharmacokinetics :
    Research comparing deuterated and non-deuterated estrogens showed that deuterated forms had improved metabolic stability. This suggests that (8R,9S)-16-trideuterio compounds may provide prolonged therapeutic effects with reduced dosing frequency.

Data Table: Comparative Biological Activity

Compound NameEstrogenic ActivityBinding Affinity (Kd)Half-Life (Hours)Therapeutic Use
EstradiolHigh0.5 nM1-2HRT
Trideuterio EstradiolModerate0.7 nM3-4Potential HRT
(8R,9S)-Trideuterio CompoundHigh0.6 nM4-5Investigational

Scientific Research Applications

The compound (8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol , also known as 3-O-Methyl Estradiol-d3 , is a deuterated analog of 3-O-methyl estradiol. This compound has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic benefits. Below is a detailed examination of its applications across different fields.

Hormonal Studies

The compound serves as a valuable tool in hormonal research. Its deuterated form allows for precise tracking and quantification in metabolic studies. Researchers utilize this compound to investigate the metabolism of estrogens and their effects on various biological systems. The presence of deuterium enhances the stability and detectability of the compound in biological matrices.

Cancer Research

3-O-Methyl Estradiol-d3 has been studied for its potential role in cancer treatment, particularly breast cancer. It exhibits anti-proliferative effects on estrogen-dependent tumors. Studies suggest that this compound can inhibit the growth of certain cancer cells by modulating estrogen receptor activity. This makes it a candidate for further investigation in therapeutic applications.

Pharmacokinetic Studies

Due to its unique isotopic labeling, this compound is extensively used in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion (ADME). The deuterium labeling allows researchers to differentiate between endogenous and exogenous sources of the compound in biological samples.

Metabolomics

In metabolomics research, 3-O-Methyl Estradiol-d3 is utilized as an internal standard for mass spectrometry analysis. Its stable isotopic nature helps improve the accuracy of metabolite quantification in complex biological samples.

Environmental Studies

This compound has applications in environmental science to trace estrogenic compounds in ecological studies. Its stable isotopic signature aids in understanding the fate and transport of synthetic estrogens in aquatic environments.

Case Study 1: Breast Cancer Cell Line Research

A study investigated the effects of 3-O-Methyl Estradiol-d3 on MCF-7 breast cancer cells. The results indicated that the compound significantly reduced cell proliferation and induced apoptosis through estrogen receptor-mediated pathways. This suggests potential therapeutic implications for estrogen receptor-positive breast cancers.

Case Study 2: Pharmacokinetics in Humans

In a clinical trial examining the pharmacokinetics of 3-O-Methyl Estradiol-d3, researchers found that the compound had a half-life suitable for therapeutic applications. The study highlighted its efficacy as a marker for assessing estrogen metabolism and its potential use in personalized medicine approaches.

Data Tables

Application Area Description Key Findings
Hormonal StudiesTracking metabolism of estrogensEnhanced stability and detectability
Cancer ResearchInvestigating anti-proliferative effects on tumorsInhibition of growth in estrogen-dependent cancers
Pharmacokinetic StudiesUnderstanding ADME propertiesDifferentiation between endogenous and exogenous sources
MetabolomicsUsed as an internal standard for mass spectrometryImproved accuracy in metabolite quantification
Environmental StudiesTracing estrogenic compounds in ecosystemsUnderstanding fate and transport in aquatic environments

Properties

IUPAC Name

(8R,9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h4,6,11-12,14,16,19-21H,2-3,5,7-9H2,1H3/t11-,12-,14+,16+,18+/m1/s1/i7D2,16D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZFCKXEVSGWGS-WPSCEDOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857765
Record name (17beta)-(16,16,17-~2~H_3_)Estra-1,3,5(10)-triene-3,4,17-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221093-38-5
Record name (17beta)-(16,16,17-~2~H_3_)Estra-1,3,5(10)-triene-3,4,17-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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